Cas no 1520029-54-2 (7-Bromo-indolizine-3-carboxylic acid)

7-Bromo-indolizine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Indolizinecarboxylic acid, 7-bromo-
- 7-Bromo-indolizine-3-carboxylic acid
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- MDL: MFCD32899700
- インチ: 1S/C9H6BrNO2/c10-6-3-4-11-7(5-6)1-2-8(11)9(12)13/h1-5H,(H,12,13)
- InChIKey: YRKLMDKKAHRPQB-UHFFFAOYSA-N
- SMILES: C1=C2N(C=CC(Br)=C2)C(C(O)=O)=C1
7-Bromo-indolizine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126715-5g |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126715-5g |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 5g |
$7705 | 2025-02-21 | |
eNovation Chemicals LLC | Y1126715-500mg |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126715-1g |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126715-250mg |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 250mg |
$665 | 2025-02-21 | |
eNovation Chemicals LLC | Y1126715-1g |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 1g |
$2105 | 2025-02-21 | |
eNovation Chemicals LLC | Y1126715-5g |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 5g |
$7705 | 2025-02-28 | |
eNovation Chemicals LLC | Y1126715-1g |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 1g |
$2105 | 2025-02-28 | |
eNovation Chemicals LLC | Y1126715-500mg |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 95% | 500mg |
$1115 | 2025-02-28 | |
eNovation Chemicals LLC | Y1126715-100mg |
7-Bromo-indolizine-3-carboxylic acid |
1520029-54-2 | 96% | 100mg |
$420 | 2022-11-01 |
7-Bromo-indolizine-3-carboxylic acid 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
7-Bromo-indolizine-3-carboxylic acidに関する追加情報
7-Bromo-indolizine-3-carboxylic Acid (CAS No. 1520029-54-2): A Versatile Building Block in Medicinal Chemistry and Drug Discovery
7-Bromo-indolizine-3-carboxylic acid (CAS No. 1520029-54-2) is an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. As a brominated indolizine derivative, this compound serves as a valuable intermediate in the development of novel therapeutic agents and functional materials. The unique structural features of 7-bromo indolizine-3-carboxylic acid make it particularly interesting for medicinal chemists exploring new drug candidates.
The growing interest in indolizine-based compounds stems from their diverse biological activities and potential applications in treating various diseases. Recent studies have shown that 7-Bromo-indolizine-3-carboxylic acid derivatives exhibit promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This has led to increased demand from pharmaceutical companies and research institutions looking to develop next-generation small molecule drugs.
From a chemical perspective, 7-Bromo-indolizine-3-carboxylic acid (CAS 1520029-54-2) offers multiple reactive sites for further functionalization. The bromine atom at the 7-position enables various cross-coupling reactions, while the carboxylic acid group at the 3-position provides opportunities for amide formation or esterification. These characteristics make it an excellent building block for drug discovery and material science applications.
The synthesis of 7-Bromo-indolizine-3-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this valuable intermediate. The compound's molecular weight of 240.06 g/mol and defined physicochemical properties make it suitable for various analytical techniques and quality control measures.
In the context of current pharmaceutical trends, 7-Bromo-indolizine-3-carboxylic acid aligns well with the growing focus on targeted cancer therapies and precision medicine. Researchers are particularly interested in how modifications to the indolizine core might enhance drug-like properties such as bioavailability and target selectivity. The compound's potential in addressing drug-resistant bacterial infections is another area of active investigation.
Quality control and characterization of 7-Bromo-indolizine-3-carboxylic acid (CAS 1520029-54-2) are critical for its successful application in research. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. Proper storage conditions (typically at 2-8°C in a dry environment) help maintain the compound's stability over extended periods.
The commercial availability of 7-Bromo-indolizine-3-carboxylic acid has expanded in recent years to meet growing research demand. Suppliers now offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for larger-scale applications. Pricing varies depending on purity specifications and order volume, with many vendors providing custom synthesis services for specialized derivatives.
Looking ahead, the future applications of 7-Bromo-indolizine-3-carboxylic acid appear promising. Its incorporation into metal-organic frameworks (MOFs) for catalytic applications and its potential in fluorescent probes for biological imaging are emerging areas of interest. The compound's versatility continues to inspire innovative research across multiple scientific disciplines.
For researchers working with 7-Bromo-indolizine-3-carboxylic acid, proper safety precautions should always be followed, including the use of personal protective equipment and appropriate ventilation. While not classified as highly hazardous, standard laboratory safety protocols apply when handling this chemical intermediate. Material Safety Data Sheets (MSDS) provide detailed handling and disposal guidelines.
The scientific literature contains numerous references to 7-Bromo-indolizine-3-carboxylic acid and its derivatives, reflecting the compound's importance in modern chemical research. Recent patents highlight its incorporation into novel drug candidates, particularly in oncology and infectious disease applications. These developments underscore the ongoing relevance of this indolizine derivative in pharmaceutical innovation.
In conclusion, 7-Bromo-indolizine-3-carboxylic acid (CAS No. 1520029-54-2) represents a valuable tool for medicinal chemists and researchers exploring new therapeutic possibilities. Its unique structural features, synthetic versatility, and potential biological activities make it a compound of significant interest in drug discovery programs worldwide. As research into heterocyclic compounds continues to advance, this brominated indolizine derivative is likely to play an increasingly important role in the development of new medicines and functional materials.
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